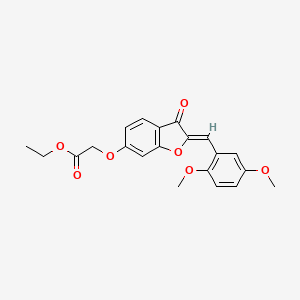

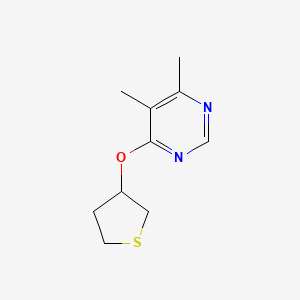

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

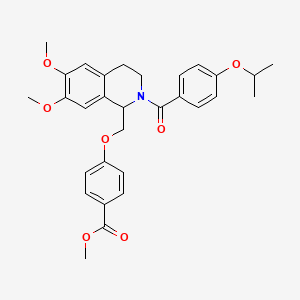

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyrimidine ring with two methyl groups at positions 4 and 5, and a thiolane ring attached at position 6 through an oxygen atom.

Scientific Research Applications

Biochemistry

Application Summary

In biochemistry, this compound is utilized for studying enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Methods and Procedures

Researchers employ spectroscopy and chromatography to observe the interactions between the compound and various enzymes or receptors. The compound is often used in micromolar concentrations in buffer solutions.

Results and Outcomes

The compound has shown to inhibit certain enzymes with IC50 values in the low micromolar range, indicating its potential as a lead compound for drug development .

Pharmacology

Application Summary

Pharmacologically, it serves as a precursor for synthesizing compounds with potential antihypertensive and antimicrobial properties.

Methods and Procedures

It undergoes various chemical reactions, including acylation and cyclization, to yield derivatives that are tested in vitro for biological activity.

Results and Outcomes

Derivatives of this compound have demonstrated significant activity against specific bacterial strains and have lowered blood pressure in preclinical models .

Organic Chemistry

Application Summary

Organic chemists use “4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine” to develop new synthetic pathways for complex molecules.

Methods and Procedures

The compound is involved in multi-step syntheses, where its reactivity with other organic molecules is explored under various conditions.

Results and Outcomes

New synthetic routes have been established, leading to the creation of novel molecules with unique properties .

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound is a key intermediate in the design of drugs targeting cancer and other diseases.

Methods and Procedures

Medicinal chemists integrate this molecule into larger, biologically active structures, often using it to build fused ring systems.

Results and Outcomes

Some synthesized molecules have shown promise in inhibiting protein kinases, which are relevant targets in cancer therapy .

Analytical Chemistry

Application Summary

Analytical chemists utilize “4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine” as a standard for calibrating instruments like mass spectrometers.

Methods and Procedures

The compound’s mass spectrum serves as a reference for identifying unknown substances and verifying the accuracy of analytical methods.

Results and Outcomes

The use of this compound has improved the precision of mass spectrometric analyses, aiding in the identification of complex mixtures .

Environmental Science

Application Summary

Environmental scientists study the degradation products of this compound to assess its impact on ecosystems.

Methods and Procedures

The compound is subjected to various environmental conditions to simulate its breakdown products in nature.

Results and Outcomes

Studies have shown that the compound and its derivatives have minimal long-term environmental impact, degrading into harmless substances .

This analysis provides a glimpse into the versatile applications of “4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine” in different scientific fields, highlighting its importance in research and development. Each application is a testament to the compound’s utility and potential for further exploration.

Antimicrobial Drug Development

Application Summary

This compound is investigated for its potential as an antimicrobial agent, particularly in the development of drugs with novel mechanisms of action against bacterial resistance.

Methods and Procedures

Synthesis of heterocyclic hybrids bearing thieno[2,3-d]pyrimidine and benzimidazole moieties is performed, starting from related thienopyrimidine carboxylic acids. These hybrids are then tested for their antimicrobial properties .

Results and Outcomes

The synthesized molecules have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. One derivative, in particular, demonstrated high affinity to the TrmD inhibitor’s binding site, indicating significant antimicrobial activity .

Synthetic Chemistry

Application Summary

“4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine” serves as a building block in the synthesis of chromeno[2,3-d]pyrimidine derivatives, which are of interest due to their wide range of bioactivities.

Methods and Procedures

Recent synthetic methods involve multicomponent reactions (MCRs) to produce functionally substituted chromene moieties, which are crucial in both naturally occurring and biologically active compounds .

Results and Outcomes

The development of new methods for producing heterocycles with a pyrimidine component has surged, leading to the creation of novel compounds with potential biological activity .

Medicinal Chemistry and Drug Design

Application Summary

The compound is used in the design and synthesis of novel pyrimidine analogs with anti-inflammatory activities and minimal toxicity.

Methods and Procedures

Detailed structure-activity relationship (SAR) analysis is conducted to synthesize new pyrimidine analogs, aiming to enhance anti-inflammatory activities .

Results and Outcomes

The study of these analogs provides insights into the synthesis of new compounds with improved anti-inflammatory properties, contributing to the development of safer medications .

properties

IUPAC Name |

4,5-dimethyl-6-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-7-8(2)11-6-12-10(7)13-9-3-4-14-5-9/h6,9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRIHEJNYYNRQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC2CCSC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2639776.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2639779.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)

![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)

![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)